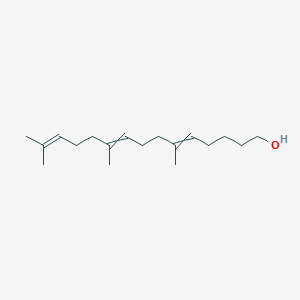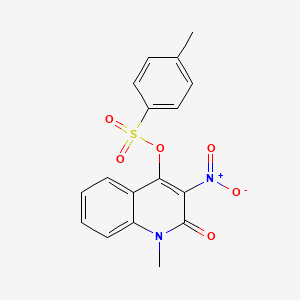
(E)-2-(2-BENZYLIDENEHYDRAZINYL)BENZOIC ACID
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-(N’-Benzylidene-hydrazino)-benzoic acid is a Schiff base compound derived from the condensation of benzohydrazide and benzaldehyde. Schiff bases are known for their wide range of applications in various fields due to their unique chemical properties, including their ability to form stable complexes with metal ions.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(N’-Benzylidene-hydrazino)-benzoic acid typically involves the reaction of benzohydrazide with benzaldehyde in the presence of a catalytic amount of glacial acetic acid. The reaction is carried out in ethanol under reflux conditions for about 4 hours. The progress of the reaction is monitored using thin-layer chromatography (TLC). After completion, the reaction mixture is cooled to room temperature, and the product is isolated by filtration and recrystallization from ethanol .
Industrial Production Methods
While specific industrial production methods for 2-(N’-Benzylidene-hydrazino)-benzoic acid are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, such as temperature, solvent, and catalyst concentration, to ensure high yield and purity of the product.
化学反应分析
Types of Reactions
2-(N’-Benzylidene-hydrazino)-benzoic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the Schiff base to its corresponding amine.
Substitution: The compound can participate in nucleophilic substitution reactions, where the hydrazino group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.
Substitution: Nucleophiles like amines, thiols, or halides can be used under appropriate conditions to achieve substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding oxides, while reduction would produce the corresponding amine derivative.
科学研究应用
2-(N’-Benzylidene-hydrazino)-benzoic acid has several applications in scientific research:
Industry: The compound can be used in the synthesis of other organic compounds and as an intermediate in various chemical processes.
作用机制
The mechanism of action of 2-(N’-Benzylidene-hydrazino)-benzoic acid involves its ability to form stable complexes with metal ions. These complexes can interact with biological molecules, leading to various biochemical effects. The Schiff base can also undergo hydrolysis to release the parent hydrazide and aldehyde, which may have their own biological activities .
相似化合物的比较
Similar Compounds
N’-Benzylidene-benzohydrazide: Similar in structure but lacks the carboxylic acid group.
2-(N’-Benzylidene-hydrazino)-3-phenyl-3H-quinazolin-4-one: Contains a quinazolinone ring, offering different biological activities.
Uniqueness
2-(N’-Benzylidene-hydrazino)-benzoic acid is unique due to its combination of a Schiff base with a carboxylic acid group, which enhances its ability to form stable complexes with metal ions and provides additional sites for chemical modification.
属性
分子式 |
C14H12N2O2 |
|---|---|
分子量 |
240.26 g/mol |
IUPAC 名称 |
2-(2-benzylidenehydrazinyl)benzoic acid |
InChI |
InChI=1S/C14H12N2O2/c17-14(18)12-8-4-5-9-13(12)16-15-10-11-6-2-1-3-7-11/h1-10,16H,(H,17,18) |
InChI 键 |
JWHPRNIQGLRBPH-UHFFFAOYSA-N |
规范 SMILES |
C1=CC=C(C=C1)C=NNC2=CC=CC=C2C(=O)O |
产品来源 |
United States |
Synthesis routes and methods
Procedure details







体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
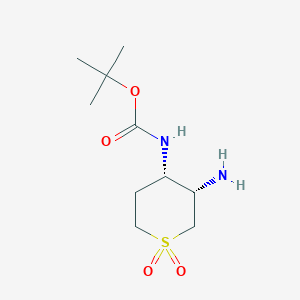
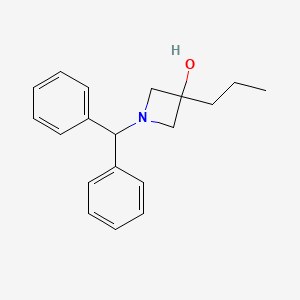
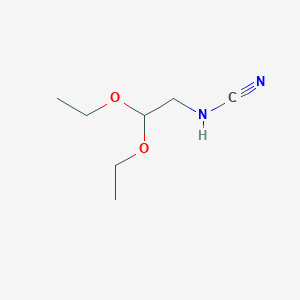
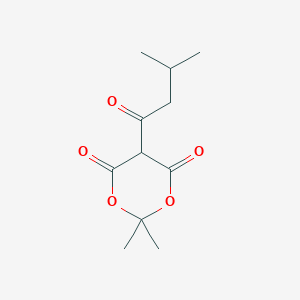


![[1-(Trimethylsilyl)-1H-1,2,4-triazol-3-yl]acetic acid](/img/structure/B8618077.png)
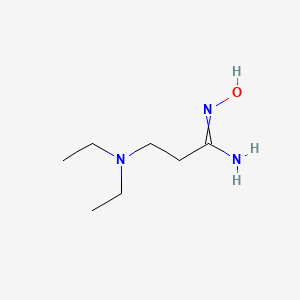
![(R)-2-METHYL-6-NITRO-2-((4-(TRIFLUOROMETHOXY)PHENOXY)METHYL)-2,3-DIHYDROIMIDAZO[2,1-B]OXAZOLE](/img/structure/B8618100.png)
